molecular formula C11H10N4O3S B5167230 N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide

N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5167230
M. Wt: 278.29 g/mol
InChI Key: WRSBLZNUHIVTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions include:

    Solvent: Absolute ethanol

    Catalyst: Triethylamine

    Temperature: Reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

    Cyclization: The thiadiazole ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Cyclization: Reagents like phosphorus oxychloride or sulfuryl chloride in the presence of a base.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted acetamides.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Similar structure but lacks the thiadiazole ring.

    N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a nitro group.

    N-(4-chlorophenyl)acetamide: Contains a chloro group instead of a nitro group.

Uniqueness

N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-7(16)12-11-14-13-10(19-11)6-8-2-4-9(5-3-8)15(17)18/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSBLZNUHIVTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.